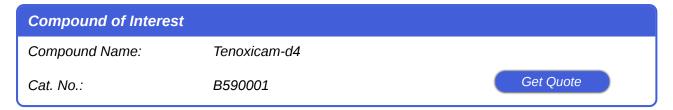


Tenoxicam-d4: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and properties of **Tenoxicam-d4**, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Chemical Identity and Structure

Tenoxicam-d4 is a labeled version of Tenoxicam where four hydrogen atoms on the pyridinyl ring have been replaced with deuterium. This isotopic labeling is particularly useful in pharmacokinetic studies and as an internal standard for quantitative analysis.

Below is a two-dimensional representation of the chemical structure of **Tenoxicam-d4**.

Caption: 2D Chemical Structure of **Tenoxicam-d4**.

Physicochemical Properties

Quantitative data for **Tenoxicam-d4** is not extensively available in the public domain. The following table summarizes the key physicochemical properties. Where specific data for the deuterated form is unavailable, values for the parent compound, Tenoxicam, are provided as a close approximation and are marked with an asterisk (*).



Property	Value	Reference
Molecular Formula	C13D4H7N3O4S2	[1][2][3]
Molecular Weight	341.40 g/mol	[2][3][4]
CAS Number	1329834-60-7	[1][4][5]
Appearance	Yellowish crystalline powder	[6]
Melting Point	209-213 °C (decomposes)	[7]
рКа	1.1	[2]
pKa ₂	5.3	[2]
Solubility	Practically insoluble in water; sparingly soluble in methylene chloride; very slightly soluble in anhydrous ethanol. Soluble in acids and alkalis.*	[8]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Tenoxicam-d4** are not readily found in peer-reviewed literature. However, based on the synthesis of Tenoxicam and general analytical techniques, the following methodologies can be inferred.

Synthesis

The synthesis of **Tenoxicam-d4** would likely follow a similar pathway to that of Tenoxicam, with the introduction of deuterated precursors at the appropriate step. A plausible synthetic route is outlined below.



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Caption: Inferred synthetic workflow for **Tenoxicam-d4**.



A general synthetic approach involves the condensation of a deuterated 2-aminopyridine with a thieno[2,3-e][1][9]thiazine carboxylic acid derivative. The precise reaction conditions, including solvents, temperatures, and catalysts, would need to be optimized for the deuterated analog.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of Tenoxicam and would be suitable for **Tenoxicam-d4**.

HPLC Method for Quantification:

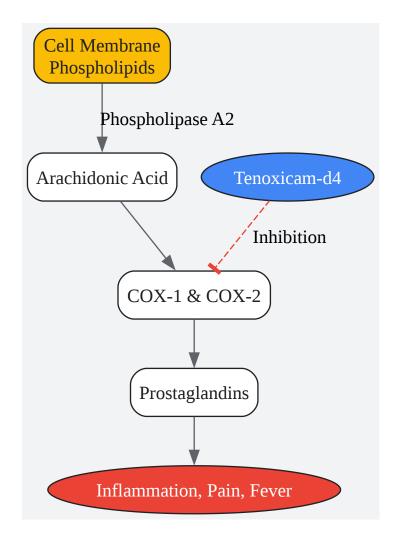
- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is common. The pH of the mobile phase is a critical parameter for achieving good separation.
- Detection: UV detection at a wavelength of approximately 370 nm is suitable for quantification.
- Internal Standard: Tenoxicam-d4 is an ideal internal standard for the quantification of Tenoxicam in biological matrices due to its similar chemical properties and distinct mass.

Mechanism of Action and Signaling Pathway

Tenoxicam, the parent compound of **Tenoxicam-d4**, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6][10][11] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

The simplified signaling pathway is illustrated below.





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Caption: Mechanism of action of Tenoxicam.

By inhibiting COX enzymes, Tenoxicam and its deuterated analog reduce the production of prostaglandins, thereby alleviating the symptoms of inflammatory conditions.

Applications in Research and Development

Tenoxicam-d4 serves as a crucial tool in various research and development applications:

 Pharmacokinetic Studies: The deuterium label allows for the differentiation of the administered drug from its endogenous counterparts, enabling precise measurement of absorption, distribution, metabolism, and excretion (ADME) profiles.



- Metabolite Identification: It aids in the identification and quantification of metabolites by mass spectrometry.
- Bioequivalence Studies: Tenoxicam-d4 can be used as an internal standard to ensure the
 accuracy and precision of bioanalytical methods in studies comparing different formulations
 of Tenoxicam.
- Drug-Drug Interaction Studies: It can be employed to investigate the influence of coadministered drugs on the pharmacokinetics of Tenoxicam.

Conclusion

Tenoxicam-d4 is a valuable isotopically labeled analog of Tenoxicam, essential for advanced pharmaceutical research and development. While specific physicochemical data for the deuterated form is limited, the properties of the parent compound provide a reliable reference. The inferred synthetic and analytical protocols, along with a clear understanding of its mechanism of action, provide a solid foundation for its application in scientific studies. This guide offers a comprehensive technical overview to support researchers in their work with this important compound.

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